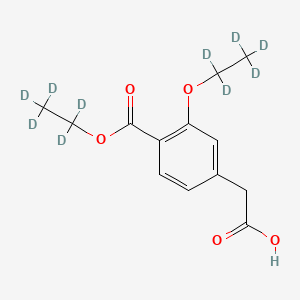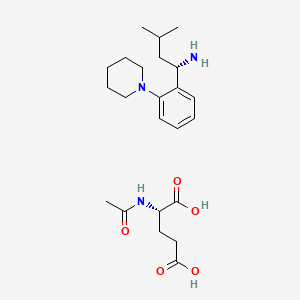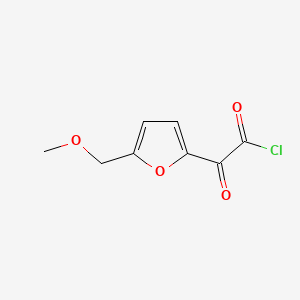
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methoxymethyl group and an oxoacetyl chloride group. Furan derivatives are known for their diverse chemical reactivity and are widely used in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-(Methoxymethyl)furan-2-carboxylic acid. This can be achieved through the reaction of furan-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide.
Formation of Oxoacetyl Intermediate: The 5-(Methoxymethyl)furan-2-carboxylic acid is then converted to its corresponding oxoacetyl derivative by reacting it with oxalyl chloride in the presence of a catalyst such as dimethylformamide.
Chlorination: Finally, the oxoacetyl intermediate is chlorinated using thionyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetic acid.
Reduction: The oxoacetyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetic acid: Formed through hydrolysis.
Alcohol Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting metabolic and inflammatory pathways.
Material Science: Utilized in the synthesis of functional materials with specific electronic and optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, it can interact with nucleophilic amino acid residues in proteins, potentially modifying their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoyl Chloride: Similar in structure but lacks the methoxymethyl group.
5-Methylfurfural: Contains a furan ring with a methyl group but lacks the oxoacetyl chloride functionality.
Furan-2-carboxylic Acid: A simpler furan derivative without the methoxymethyl and oxoacetyl chloride groups.
Uniqueness
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride is unique due to the presence of both the methoxymethyl and oxoacetyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Eigenschaften
CAS-Nummer |
107747-90-0 |
|---|---|
Molekularformel |
C8H7ClO4 |
Molekulargewicht |
202.59 |
IUPAC-Name |
2-[5-(methoxymethyl)furan-2-yl]-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H7ClO4/c1-12-4-5-2-3-6(13-5)7(10)8(9)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
ICVYUCBMDDBEMW-UHFFFAOYSA-N |
SMILES |
COCC1=CC=C(O1)C(=O)C(=O)Cl |
Synonyme |
2-Furanacetyl chloride, 5-(methoxymethyl)-alpha-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



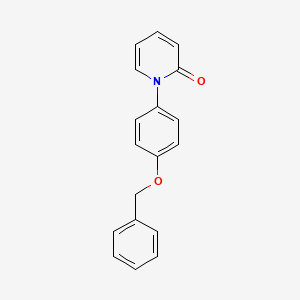

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)
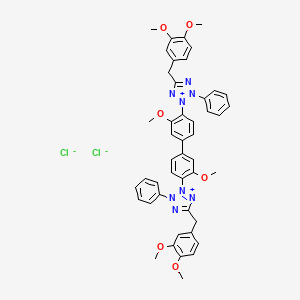

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)


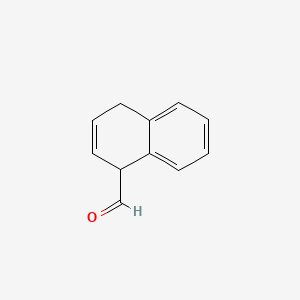
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)
